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Cat. No.: B10822774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MYF-01-37 is a potent and specific covalent inhibitor of the TEA Domain (TEAD) family of

transcription factors. It functions by targeting a conserved cysteine residue (Cys380 in TEAD2),

thereby disrupting the critical interaction between TEAD and its co-activators, Yes-associated

protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). This disruption

effectively inhibits the transcriptional activity driven by the YAP/TAZ-TEAD complex, which is a

key downstream effector of the Hippo signaling pathway. Dysregulation of the Hippo pathway

and subsequent activation of YAP/TAZ-TEAD-mediated transcription are implicated in the

development and progression of various cancers, making MYF-01-37 a valuable tool for cancer

research and drug development.

These application notes provide recommended concentrations and detailed protocols for the

use of MYF-01-37 in cell culture experiments to study its effects on cell viability, protein-protein

interactions, and downstream target gene expression.

Data Presentation: Recommended Concentrations
of MYF-01-37
The optimal concentration of MYF-01-37 will vary depending on the cell type, experimental

duration, and the specific assay being performed. The following table summarizes
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recommended concentration ranges based on published data. It is always recommended to

perform a dose-response experiment to determine the optimal concentration for your specific

experimental conditions.
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Application Cell Line(s)
Concentration
Range

Incubation
Time

Notes

Inhibition of

YAP/TEAD

Interaction

HEK293T 10 µM 24 hours

Effective in

reducing the

direct interaction

between YAP

and TEAD.

Inhibition of

Target Gene

Expression (e.g.,

CTGF)

PC-9 10 µM 24 hours

Results in a

significant

reduction of the

canonical YAP

target gene,

CTGF.

Cell

Viability/Proliferat

ion Assays

EGFR-mutant

NSCLC cell lines
0.1 - 100 µM 5 days

Has minimal

impact on cell

viability at these

concentrations,

indicating its

primary effect is

not cytotoxic in

this context.

Useful for

studying non-

cytotoxic effects

or in combination

therapies.

Induction of

Dormancy (in

combination)

PC-9 10 µM 10 days

Used in

combination with

Osimertinib and

Trametinib to

dramatically

decrease

dormant cells.
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TEAD Pulldown

Assay
PC-9 1 - 10 µM 6 hours

Pre-treatment of

cells with MYF-

01-37 can block

the pulldown of

TEAD by a

biotinylated

analog,

confirming target

engagement.

Signaling Pathway
MYF-01-37 targets the Hippo signaling pathway, a critical regulator of organ size, cell

proliferation, and apoptosis. When the Hippo pathway is "on," a kinase cascade involving

MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ

are sequestered in the cytoplasm and targeted for degradation. When the Hippo pathway is

"off," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors,

and activate the expression of genes that promote cell proliferation and inhibit apoptosis, such

as CTGF and CYR61. MYF-01-37 covalently binds to TEAD, preventing the formation of the

YAP/TAZ-TEAD complex and thereby inhibiting downstream gene transcription.
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Hippo Signaling Pathway and MYF-01-37 Mechanism of Action.
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Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the effect of MYF-01-37 on cell viability in a 96-well plate

format.

Materials:

Cells of interest

Complete cell culture medium

MYF-01-37 stock solution (e.g., 10 mM in DMSO)

Opaque-walled 96-well plates

CellTiter-Glo® Luminescent Cell Viability Assay Kit

Luminometer

Protocol:

Cell Seeding:

Trypsinize and count cells.

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g.,

2,000-10,000 cells/well) in 100 µL of complete culture medium.

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell

attachment.

Compound Treatment:

Prepare serial dilutions of MYF-01-37 in complete culture medium from the stock solution.

A common concentration range to test is 0.1 µM to 100 µM.
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Include a vehicle control (e.g., DMSO at the same final concentration as the highest MYF-
01-37 concentration).

Carefully remove the medium from the wells and add 100 µL of the medium containing the

different concentrations of MYF-01-37 or vehicle control.

Incubate for the desired period (e.g., 5 days).

CellTiter-Glo® Assay:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately

30 minutes before use.

Add 100 µL of CellTiter-Glo® reagent to each well.

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Data Analysis:

Subtract the average background luminescence (from wells with medium only) from all

experimental readings.

Normalize the data to the vehicle control to determine the percentage of cell viability.
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Workflow for Cell Viability Assay.
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TEAD Pulldown Assay
This protocol is designed to demonstrate the target engagement of MYF-01-37 with TEAD in

cells. It involves pre-treating cells with MYF-01-37, followed by lysis and incubation with a

biotinylated TEAD inhibitor and streptavidin beads to pull down TEAD.

Materials:

Cells of interest (e.g., PC-9)

Complete cell culture medium

MYF-01-37

Biotinylated TEAD inhibitor (as a positive control for pulldown)

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, 10%

Glycerol, supplemented with 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail just

before use)

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, 10%

Glycerol, supplemented with 1 mM DTT and 1 mM PMSF just before use)

Streptavidin-conjugated magnetic beads

SDS-PAGE sample buffer

Antibodies for Western blotting (e.g., anti-TEAD)

Protocol:

Cell Treatment and Lysis:

Seed cells and grow to 80-90% confluency.

Treat cells with the desired concentration of MYF-01-37 (e.g., 1-10 µM) or vehicle control

(DMSO) for 6 hours.

Wash cells twice with ice-cold PBS.
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Lyse cells in ice-cold Lysis Buffer and incubate on ice for 30 minutes.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Determine the protein concentration of the supernatant.

TEAD Pulldown:

Take 1 mg of total protein from each sample.

Add the biotinylated TEAD inhibitor to the lysates (except for a negative control) and

incubate at 4°C for 4-6 hours with rotation.

Add pre-washed streptavidin-conjugated magnetic beads to each lysate and incubate for

an additional 2 hours at 4°C with rotation.

Collect the beads using a magnetic stand and discard the supernatant.

Wash the beads three times with ice-cold Wash Buffer.

Elution and Western Blotting:

After the final wash, remove all supernatant.

Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 10 minutes to elute the

proteins.

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with an anti-TEAD antibody to detect the amount of pulled-down

TEAD. A loading control using a small fraction of the initial cell lysate should also be run.
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Workflow for TEAD Pulldown Assay.
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Western Blot for CTGF Expression
This protocol describes how to measure the expression of the YAP/TAZ-TEAD target gene,

Connective Tissue Growth Factor (CTGF), in response to MYF-01-37 treatment.

Materials:

Cells of interest (e.g., PC-9)

Complete cell culture medium

MYF-01-37

RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

Primary antibody against CTGF

Primary antibody against a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Protocol:

Cell Treatment and Lysis:

Seed cells and grow to 70-80% confluency.
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Treat cells with MYF-01-37 (e.g., 10 µM) or vehicle control for 24 hours.

Wash cells twice with ice-cold PBS.

Lyse cells in ice-cold RIPA buffer.

Clarify the lysate by centrifugation and determine the protein concentration.

SDS-PAGE and Transfer:

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

Run the gel to separate the proteins by size.

Transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane in Blocking Buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-CTGF antibody (at the manufacturer's

recommended dilution) in Blocking Buffer overnight at 4°C.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the HRP-conjugated secondary antibody (at the

manufacturer's recommended dilution) in Blocking Buffer for 1 hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Detection:

Incubate the membrane with a chemiluminescent substrate according to the

manufacturer's instructions.

Capture the signal using an imaging system.

Strip the membrane (if necessary) and re-probe with the loading control antibody.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b10822774?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

Quantify the band intensities and normalize the CTGF signal to the loading control.

Compare the expression levels between treated and control samples.

Conclusion
MYF-01-37 is a valuable research tool for investigating the role of the Hippo-YAP/TAZ-TEAD

signaling axis in various biological processes, particularly in the context of cancer. The provided

protocols offer a starting point for utilizing MYF-01-37 in cell culture experiments. Researchers

are encouraged to optimize these protocols for their specific cell lines and experimental goals

to achieve the most reliable and reproducible results.

To cite this document: BenchChem. [Application Notes and Protocols for MYF-01-37 in Cell
Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10822774#recommended-concentrations-of-myf-01-
37-for-cell-culture-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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